N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This compound features a unique structure that combines elements of furan, thiomorpholine, and benzofuran, which may contribute to its biological activity.
The compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, which provide detailed information on its molecular characteristics and availability for research purposes.
This compound falls under the category of sulfonamides, which are known for their antibacterial properties. It also contains a furan ring, which is a five-membered aromatic ring with oxygen, contributing to its reactivity and potential biological interactions.
The synthesis of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multi-step organic reactions. Key steps may include:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure.
The molecular formula for N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,3-dihydrobenzofuran-5-sulfonamide is C18H22N2O3S. The structure features:
C1=CC=C(C=C1)C(=O)NCC(C2=COC=C2)C3=CC=CS3
YAJFUMBRFMFUDL-UHFFFAOYSA-N
This compound may undergo various chemical reactions typical for sulfonamides and heterocycles, including:
The reactivity of this compound can be influenced by substituents on the aromatic rings and the presence of electron-withdrawing or donating groups.
The mechanism of action for N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,3-dihydrobenzofuran-5-sulfonamide is not fully elucidated but may involve:
Further studies are required to define its exact mechanism through biochemical assays and structural biology techniques.
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,3-dihydrobenzofuran-5-sulfonamide has potential applications in:
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1068-67-3